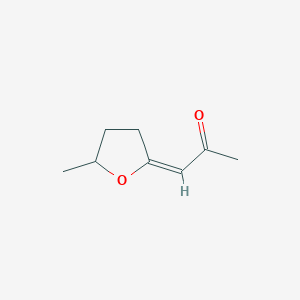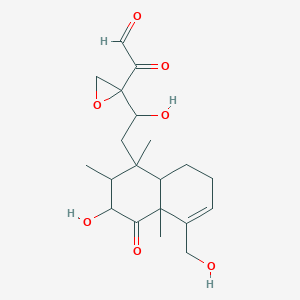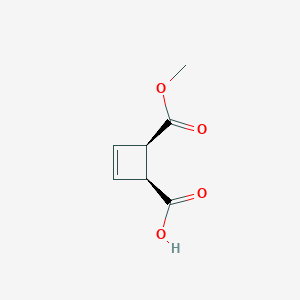
(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Captamine hydrochloride is an ethanethiol derivative known for its chelating and radioprotective properties. It has been studied extensively for its potential in stimulating gastric acid and gastrin secretion, as well as its ability to decrease immunoreactive somatostatin from the gut and hypothalamus .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Captamine hydrochloride can be synthesized through the reaction of ethanethiol with hydrochloric acid under controlled conditions. The reaction typically involves the use of a solvent such as ethanol or water, and the process is carried out at room temperature to ensure the stability of the product.
Industrial Production Methods
In industrial settings, the production of captamine hydrochloride involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization and distillation to remove impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Captamine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: Captamine hydrochloride can be oxidized to form disulfides.
Reduction: It can be reduced back to ethanethiol under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia are commonly employed.
Major Products
Oxidation: Disulfides are the major products.
Reduction: Ethanethiol is regenerated.
Substitution: Various substituted ethanethiol derivatives are formed.
Applications De Recherche Scientifique
Captamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chelating agent in various chemical reactions.
Biology: Studied for its effects on gastric acid and gastrin secretion.
Medicine: Investigated for its potential in treating duodenal ulcers and as a radioprotective agent.
Mécanisme D'action
Captamine hydrochloride exerts its effects primarily through its interaction with thiol groups in proteins and enzymes. It stimulates gastric acid and gastrin secretion by binding to specific receptors in the stomach lining. Additionally, it decreases immunoreactive somatostatin by interacting with somatostatin-producing cells in the gut and hypothalamus .
Comparaison Avec Des Composés Similaires
Similar Compounds
Cysteamine hydrochloride: Another thiol-containing compound with similar chelating properties.
Methionine: An amino acid with a thiol group, used in various biochemical processes.
Glutathione: A tripeptide with a thiol group, known for its antioxidant properties.
Uniqueness
Captamine hydrochloride is unique due to its potent duodenal ulcerogenic properties and its ability to stimulate gastric acid and gastrin secretion more effectively than similar compounds. Its specific interaction with somatostatin-producing cells also sets it apart from other thiol-containing compounds .
Propriétés
IUPAC Name |
(1S,4R)-4-methoxycarbonylcyclobut-2-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O4/c1-11-7(10)5-3-2-4(5)6(8)9/h2-5H,1H3,(H,8,9)/t4-,5+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTWLXSDEHFKHPV-CRCLSJGQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C=CC1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C=C[C@@H]1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


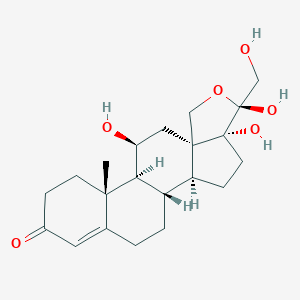
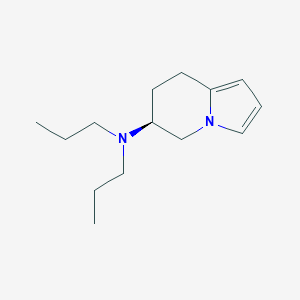
![1-[4-[(2,4-Difluorophenyl)methyl]piperazin-1-yl]ethanone](/img/structure/B124859.png)

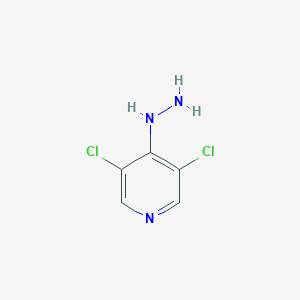

![2-[(E)-2-(3-methoxyphenyl)ethenyl]-6-methylpyridine](/img/structure/B124868.png)

![[(1S,12S,14S)-9-Methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraen-14-yl] acetate](/img/structure/B124873.png)


